molecular formula C14H13FN2O2 B7472436 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide

4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide

Cat. No. B7472436
M. Wt: 260.26 g/mol
InChI Key: MNBQGTFWBVAVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has been the focus of scientific research in recent years. It is a pyrrole derivative that has shown potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experimental settings.

Future Directions

There are several future directions for research on 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its use in preclinical studies and evaluate its efficacy in animal models of various diseases. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 3-fluoroaniline with methyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with acetic anhydride to yield the final product. The yield of the synthesis method is around 70%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-9(18)10-6-13(17(2)8-10)14(19)16-12-5-3-4-11(15)7-12/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBQGTFWBVAVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide

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